3-(4-(Dimethylamino)phenyl)-6-ethoxy-1,2,4-triazolo(3,4-a)phthalazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(Dimethylamino)phenyl)-6-ethoxy-1,2,4-triazolo(3,4-a)phthalazine is a heterocyclic compound that belongs to the class of triazolophthalazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Dimethylamino)phenyl)-6-ethoxy-1,2,4-triazolo(3,4-a)phthalazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with ethyl hydrazinecarboxylate to form an intermediate, which is then cyclized with phthalic anhydride under acidic conditions to yield the desired triazolophthalazine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(4-(Dimethylamino)phenyl)-6-ethoxy-1,2,4-triazolo(3,4-a)phthalazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the ethoxy group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazolophthalazines with various functional groups.
Scientific Research Applications
3-(4-(Dimethylamino)phenyl)-6-ethoxy-1,2,4-triazolo(3,4-a)phthalazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3-(4-(Dimethylamino)phenyl)-6-ethoxy-1,2,4-triazolo(3,4-a)phthalazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The compound’s structure allows it to bind to active sites of enzymes or receptors, thereby affecting their function . Molecular docking studies have shown that it can interact with proteins involved in cancer cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo(4,3-a)pyrazine derivatives: These compounds share a similar triazole ring structure and have been studied for their anticancer properties.
Phthalazine derivatives: These compounds have a similar phthalazine core and are known for their diverse biological activities.
Uniqueness
3-(4-(Dimethylamino)phenyl)-6-ethoxy-1,2,4-triazolo(3,4-a)phthalazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethylamino group enhances its solubility and bioavailability, while the ethoxy group provides additional sites for chemical modification .
Properties
CAS No. |
87540-43-0 |
---|---|
Molecular Formula |
C19H19N5O |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
4-(7-ethoxy-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-N,N-dimethylaniline |
InChI |
InChI=1S/C19H19N5O/c1-4-25-17-7-5-6-15-16(17)12-20-24-18(21-22-19(15)24)13-8-10-14(11-9-13)23(2)3/h5-12H,4H2,1-3H3 |
InChI Key |
YXLVDYVQRPEGHT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC2=C1C=NN3C2=NN=C3C4=CC=C(C=C4)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.